

A Comparative Pharmacokinetic Analysis: N-Desmethylnefopam and Nefopam

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Compound of Interest

Compound Name: *N-Desmethylnefopam*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the non-opioid analgesic nefopam and its primary active metabolite, **N-Desmethylnefopam**. The data presented herein is compiled from various clinical studies to offer a comprehensive overview for researchers and professionals in drug development.

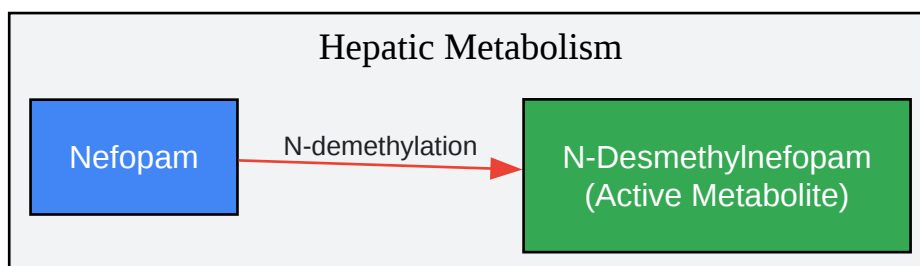
Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for nefopam and **N-Desmethylnefopam**, highlighting differences based on the route of administration.

Pharmacokinetic Parameter	Nefopam	N-Desmethylnefopam	Route of Administration
Elimination Half-life ($t_{1/2}$)	3 - 8 hours[1]	10 - 15 hours[1]	Not specified
~5.1 hours[2][3]	10.6 ± 3.0 hours[2]	Oral (20 mg)	Intravenous
~5.1 hours[2][3]	15.0 ± 2.4 hours[2]	Intravenous (20 mg)	
~5 hours (both enantiomers)[3][4]	20.0 - 25.3 hours (enantiomers)[3][4]	Intravenous	
Clearance (CL)	17.3 L/h (in elderly)[5]	Not explicitly stated	Intravenous
53.7 - 57.5 L/h (enantiomers)[3][4]	Not explicitly stated	Intravenous	Intravenous
Volume of Distribution (Vd)	114 L (in elderly)[5]	Not explicitly stated	
381 - 390 L (enantiomers)[3][4]	Not explicitly stated	Intravenous	
Bioavailability (F)	Low (~40%)[1][6]	Not applicable (metabolite)	Oral
0.36 ± 0.13[2]	Not applicable (metabolite)	Oral	Oral
42 - 44% (enantiomers)[3][4]	Not applicable (metabolite)	Oral	
Time to Peak Plasma Concentration (Tmax)	1 - 3 hours[6]	Peaks earlier and higher after oral administration compared to IV administration of nefopam[3][4]	
0.5 - 1 hour[6]	Not applicable	Intramuscular	Not applicable
Protein Binding	~73%[1][6]	Not explicitly stated	

Metabolic Pathway

Nefopam is primarily metabolized in the liver via N-demethylation to its active metabolite, **N-Desmethylnefopam**.^{[1][6]} This metabolic conversion is a key determinant of the pharmacokinetic and pharmacodynamic profile of orally administered nefopam.



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Caption: Metabolic conversion of Nefopam to **N-Desmethylnefopam**.

Experimental Protocols

The data presented in this guide is based on methodologies from several key studies. Below are detailed descriptions of the experimental protocols employed in these investigations.

Study 1: Comparative Pharmacokinetics of Intravenous and Oral Nefopam in Healthy Volunteers^[2]

- Study Design: A double-blind, double-dummy, crossover study.
- Subjects: Twenty-four healthy Caucasian male volunteers.
- Dosing:
 - Treatment 1: A single 20 mg oral dose of nefopam with a placebo intravenous infusion.
 - Treatment 2: A single 20 mg intravenous infusion of nefopam with an oral placebo.
 - A one-week washout period separated the two treatments.

- Sampling: Blood samples were collected to measure plasma concentrations of nefopam and desmethyl-nefopam at various time points up to 48 hours after drug administration.
- Analytical Method: High-performance liquid chromatography (HPLC) with UV detection was used to determine the plasma concentrations of both compounds.

Study 2: Effect of Route of Administration on the Pharmacokinetic Behavior of Enantiomers of Nefopam and Desmethylnefopam[3][4]

- Study Design: A double-blind, placebo-controlled, crossover design.
- Subjects: Twenty-four healthy white male subjects.
- Dosing:
 - Treatment 1: Oral administration of a 20 mg nefopam hydrochloride solution.
 - Treatment 2: A continuous intravenous infusion of 20 mg of nefopam hydrochloride.
 - Placebo was administered simultaneously in each arm to maintain blinding.
- Sampling: Plasma and urine samples were collected to determine the concentrations of the enantiomers of both nefopam and desmethylnefopam.
- Analytical Method: A chiral assay using liquid chromatography-mass spectrometry (LC-MS) was developed and used for the simultaneous determination of both enantiomers of the parent drug and its metabolite.

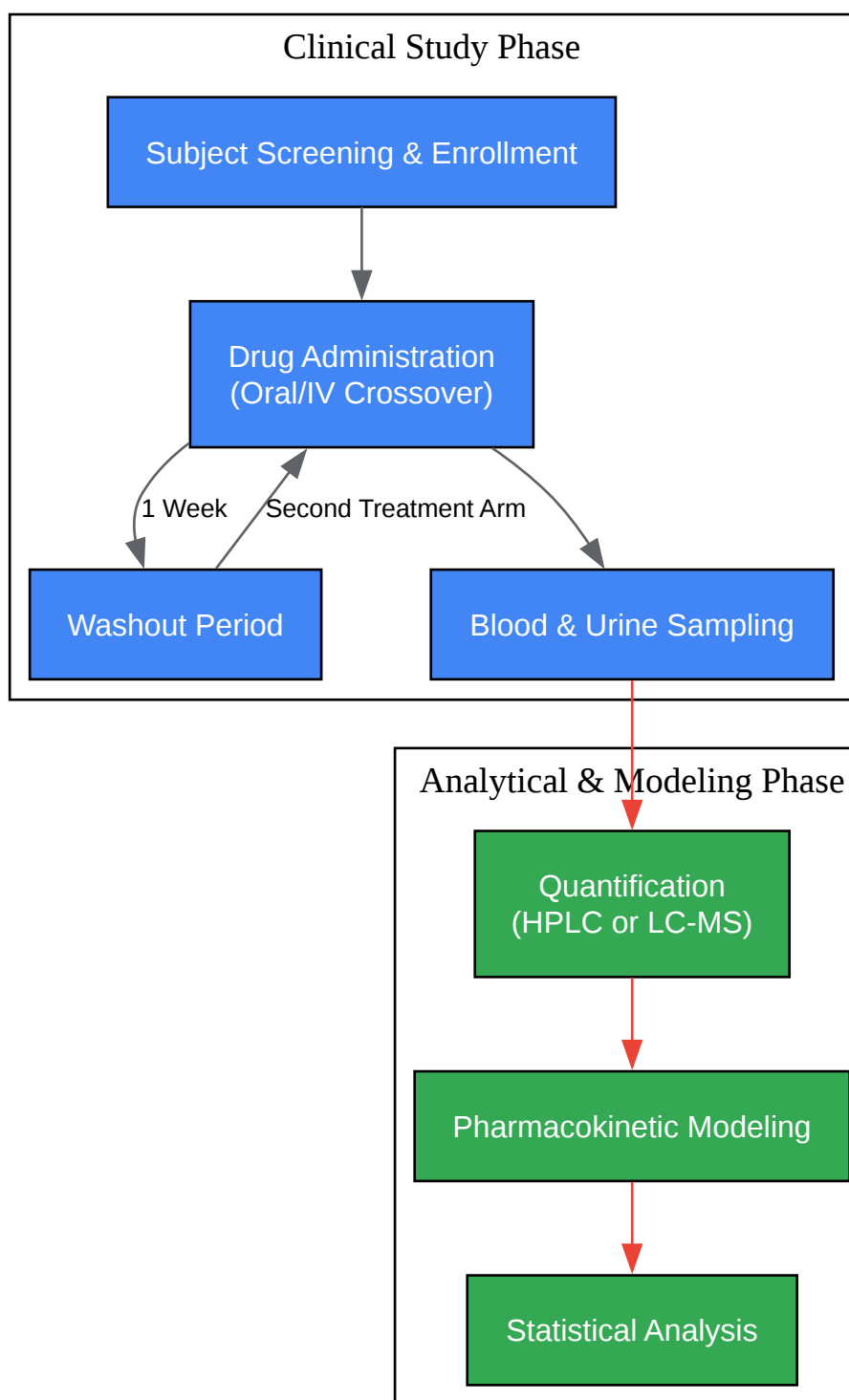
Study 3: Population Pharmacokinetics of Nefopam in Elderly Patients[5][7][8]

- Study Design: A population pharmacokinetic study.
- Subjects: Forty-eight elderly patients (65-99 years old) with varying degrees of renal function (normal, moderate, and severe impairment).

- Dosing: A single 20 mg dose of nefopam was administered as a 30-minute intravenous infusion postoperatively.
- Sampling: Blood samples were drawn to determine plasma concentrations of nefopam and desmethyl-nefopam.
- Analytical Method: Plasma concentrations were analyzed using a nonlinear mixed-effects modeling approach (MONOLIX version 4.1.3).

Experimental Workflow

The general workflow for the clinical studies cited involves subject screening and enrollment, followed by a crossover drug administration schedule with a washout period. Blood and urine samples are collected at predetermined intervals, and the concentrations of nefopam and its metabolite are quantified using validated analytical methods like HPLC or LC-MS. The resulting data is then subjected to pharmacokinetic modeling and statistical analysis.



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Caption: Generalized experimental workflow for pharmacokinetic studies.

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